molecular formula C8H8BF3O3 B151193 (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid CAS No. 312936-89-3

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B151193
CAS No.: 312936-89-3
M. Wt: 219.96 g/mol
InChI Key: UCNRYDKUBYQIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid (CAS: 312936-89-3, molecular formula: C₈H₈BF₃O₃) is a boronic acid derivative featuring a methoxy group (-OCH₃) at the ortho position and a trifluoromethyl (-CF₃) group at the para position on the phenyl ring. This compound is characterized by its distinct electronic and steric properties due to the combination of an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group.

Properties

IUPAC Name

[2-methoxy-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c1-15-7-4-5(8(10,11)12)2-3-6(7)9(13)14/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNRYDKUBYQIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647883
Record name [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312936-89-3
Record name [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-methoxy-4-(trifluoromethyl)phenyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through three stages: oxidative addition, transmetalation, and reductive elimination. Key findings from recent studies include:

  • Catalyst Systems : Pd(OAc)₂ with SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) as a ligand achieves 92% yield in model reactions.

  • Base Selection : Tripotassium phosphate (K₃PO₄) outperforms carbonate bases, minimizing side reactions.

  • Solvent Mixtures : A 4:1 ratio of 1,4-dioxane to water enhances solubility of both aryl halides and boronic esters.

Table 1: Optimized Conditions for Suzuki-Miyaura Synthesis

ParameterOptimal ValueImpact on Yield
CatalystPd(OAc)₂/SPhos+15% vs. PdCl₂
Temperature90°CMax yield at 90°C
Reaction Time12 hours<5% degradation
BaseK₃PO₄92% yield

Direct C-H Borylation Strategies

Iridium-catalyzed C-H borylation has emerged as a streamlined alternative, particularly for substrates with electron-withdrawing groups like trifluoromethyl.

Substrate-Directed Selectivity

In iridium-mediated reactions, the trifluoromethyl group directs borylation to the para position relative to the methoxy substituent. A study using [Ir(OMe)(cod)]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) achieved 85% regioselectivity for the desired isomer.

Key Advantages :

  • Functional Group Tolerance : Compatible with methoxy, halogens, and CF₃ groups.

  • Low Catalyst Loading : 0.5 mol% Ir suffices for gram-scale synthesis.

Table 2: Iridium-Catalyzed Borylation Performance

ConditionValueOutcome
Catalyst[Ir(OMe)(cod)]₂/dtbpy78% yield
SolventCyclohexane85% selectivity
Temperature80°C6-hour runtime

Alternative Synthetic Pathways

Miyaura Borylation of Aryl Triflates

Aryl triflates react with bis(pinacolato)diboron (B₂pin₂) in the presence of PdCl₂(dppf) to form boronic esters. Subsequent hydrolysis yields the target acid:

Ar-OTf+B2pin2PdCl2(dppf)Ar-BpinH2OAr-B(OH)2\text{Ar-OTf} + \text{B}_2\text{pin}_2 \xrightarrow{\text{PdCl}_2(\text{dppf})} \text{Ar-Bpin} \xrightarrow{\text{H}_2\text{O}} \text{Ar-B(OH)}_2

This method avoids halogenated precursors but requires anhydrous conditions.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and waste reduction:

  • Continuous Flow Reactors : Reduce reaction times from hours to minutes while maintaining 89% yield.

  • Catalyst Recycling : Pd recovery via activated carbon adsorption lowers production costs by 40%.

  • Solvent Recovery Systems : Distillation units reclaim >95% of 1,4-dioxane for reuse.

Table 3: Economic Metrics for Industrial Production

MetricBatch ProcessContinuous Flow
Annual Output500 kg2,000 kg
Pd Consumption0.8 g/kg product0.3 g/kg product
Waste Generated12 L/kg product4 L/kg product

Comparative Analysis of Methods

Table 4: Method Comparison

CriterionSuzuki-MiyauraC-H Borylation
Starting Material Cost$120/mol$90/mol
Catalyst Cost$15/mmol Pd$8/mmol Ir
Selectivity>95%85%
ScalabilityExcellentModerate

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include arylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Organic Synthesis

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is primarily used in:

  • Suzuki-Miyaura Coupling Reactions : It serves as a key reagent for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. This reaction is pivotal in developing pharmaceuticals and agrochemicals .
  • Synthesis of Heterocycles : The compound is involved in synthesizing various heterocyclic compounds, which are essential for drug development. For instance, it has been utilized to create pyrazine derivatives that act as corticotropin-releasing factor-1 receptor antagonists .

Medicinal Chemistry

The compound has shown potential in drug discovery, particularly for:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit activity against cancer cell lines, making them candidates for further development as anticancer drugs .
  • Biological Activity : Studies have demonstrated that this compound can act as a scaffold for developing biologically active compounds, such as antibacterial and antifungal agents .

Synthesis of Pyrazine Derivatives

A notable study involved the synthesis of pyrazine derivatives using this compound as a reactant. These derivatives were evaluated for their activity as corticotropin-releasing factor-1 receptor antagonists, showing promising results in preclinical models .

CompoundActivityReference
Pyrazine Derivative AModerate Antagonist
Pyrazine Derivative BStrong Antagonist

Development of Photochromic Compounds

Another application highlighted the use of this compound in synthesizing photochromic compounds. These materials have potential uses in ophthalmic lenses due to their ability to change color upon exposure to light .

CompoundPhotochromic PropertiesYield (%)Reference
Naphthopyran AHigh sensitivity to UV light70%
Naphthopyran BModerate sensitivity to UV light55%

Comparison with Similar Compounds

Key Research Findings

Synthetic Utility: The ortho-methoxy group in this compound mitigates steric clashes in multi-component reactions, enabling efficient marinopyrrole synthesis .

Electronic Tuning : The para-CF₃ group increases boron’s electrophilicity, enhancing reactivity in cross-couplings compared to fluorine or methyl substituents .

Limitations: Electron-withdrawing groups (e.g., CF₃, NO₂) can hinder Petasis reactions due to reduced nucleophilicity, as seen in 4-(trifluoromethyl)phenylboronic acid .

Biological Activity

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is a member of the boronic acid family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound's unique structure, featuring a trifluoromethyl group and a methoxy substituent on the phenyl ring, enhances its reactivity and solubility, making it a valuable candidate for drug discovery and development.

The molecular formula of this compound is C9H10BF3O3. The presence of the trifluoromethyl group significantly influences its chemical behavior, enhancing lipophilicity and biological activity. Its boronic acid functional group allows for reversible covalent interactions with diols, which is a key feature in its biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including this compound. Research indicates that compounds with similar structures exhibit moderate activity against various pathogens:

  • Candida albicans : Moderate antifungal activity was observed.
  • Aspergillus niger : Demonstrated higher activity compared to other tested compounds.
  • Bacteria : Effective against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of established antifungal agents like Tavaborole .
PathogenActivity LevelMIC Value
Candida albicansModerateNot specified
Aspergillus nigerHigher than TavaboroleNot specified
Escherichia coliModerateNot specified
Bacillus cereusModerateLower than Tavaborole

Interaction with Biological Targets

Studies have utilized computational models to investigate the interaction of boronic acids with insulin. These interactions are crucial for understanding their potential as therapeutic agents:

  • A theoretical model indicated that certain boronic acids can stabilize insulin by forming strong interactions with key amino acids in its structure.
  • The binding affinity of these compounds suggests their potential use in diabetes management through modulation of insulin activity .

Case Studies

  • Antitumor Activity :
    • In vitro studies have shown that similar boronic acids exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line). The IC50 values for these compounds were notably lower than traditional chemotherapeutics, indicating a promising therapeutic window .
  • Mechanistic Insights :
    • The mechanism of action appears to involve inhibition of matrix metalloproteinases (MMPs), which are critical in cancer metastasis. This suggests that this compound may not only inhibit tumor growth but also prevent the spread of cancer cells .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized by several key parameters:

  • Blood-Brain Barrier Permeability : Classified as BBB permeant, indicating potential central nervous system applications.
  • P-glycoprotein Substrate : Not identified as a substrate, suggesting favorable absorption characteristics.
  • Cytochrome P450 Interactions : Does not inhibit major CYP enzymes (CYP1A2, CYP2C19, CYP2D6), which reduces the risk of drug-drug interactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid and its derivatives?

  • Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors (e.g., bromoaniline derivatives) and boronic acid reagents are standard. For example, 2-bromo-4-(trifluoromethyl)aniline can react with tetrahydropyridinyl boronic acid under palladium catalysis to form intermediates, followed by deprotection and functionalization .
  • Key Parameters : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to enhance yield. Silver nitrate and potassium persulfate in biphasic systems (water/DCM) are effective for radical-based functionalization of graphitic materials using analogous boronic acids .

Q. How can the purity and structural integrity of this boronic acid be validated?

  • Analytical Techniques : Use HPLC (e.g., retention time analysis ), LCMS for molecular ion confirmation (e.g., m/z 243 [M+H-C4H9OCO]+ ), and NMR (¹H, ¹³C, ¹⁹F) to verify substituent positions. For advanced characterization, ¹⁷O NMR and DFT calculations aid in understanding electronic effects of the trifluoromethyl group .
  • Purity Assessment : Quantify via HPLC with UV detection (>97% purity thresholds are typical for research-grade reagents) .

Q. What are the critical safety considerations when handling this compound?

  • Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks . Work in a fume hood to avoid inhalation. First-aid measures include copious water rinsing for skin/eye exposure .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this boronic acid in cross-coupling reactions?

  • Mechanistic Insight : The -CF₃ group increases boronic acid acidity, enhancing its stability and reactivity in Suzuki-Miyaura couplings. This is critical for forming aryl-aryl bonds in drug intermediates .
  • Contradiction Note : While the -CF₃ group generally accelerates coupling, steric hindrance may reduce yields in congested systems. Compare kinetic data with non-CF₃ analogs to resolve discrepancies .

Q. Can this boronic acid be used to functionalize carbon-based materials (e.g., graphene) for electronic applications?

  • Application Protocol : Employ Baran’s radical decarboxylation method. React the boronic acid with AgNO₃ and K₂S₂O₈ to generate aryl radicals that covalently attach to multi-layer graphene (MLG). Confirm functionalization via Raman spectroscopy and XPS .
  • Challenges : Radical stability and surface coverage depend on reaction time and boronic acid concentration. Optimize using a biphasic solvent system to prevent MLG aggregation .

Q. What role does this compound play in studying carbohydrate-protein interactions?

  • Biochemical Method : Utilize its reversible covalent binding with diols (e.g., sugars) to probe lectin-carbohydrate binding. Competitive assays with fluorescence-labeled boronic acids can quantify binding affinities .
  • Data Interpretation : Compare inhibition constants (Ki) with non-fluorinated analogs to assess the impact of -CF₃ on binding specificity .

Q. How do computational models (e.g., DFT) predict the solvation and conformational dynamics of this compound?

  • Modeling Approach : Perform DFT calculations to analyze solvation free energy in polar (water) vs. nonpolar (chloroform) solvents. The -CF₃ group increases hydrophobicity, influencing solubility and aggregation behavior .
  • Validation : Correlate computational results with experimental solubility data and ¹⁷O NMR chemical shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.